molecular formula C13H10N2 B1376273 2-(6-Phenylpyridin-3-yl)acetonitrile CAS No. 1204809-96-0

2-(6-Phenylpyridin-3-yl)acetonitrile

Cat. No.: B1376273
CAS No.: 1204809-96-0
M. Wt: 194.23 g/mol
InChI Key: VZBFHKGVEZVALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(6-Phenylpyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.24 . The compound is a yellow solid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies that might provide insight. For instance, a study discusses the synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst . Another study presents the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H10N2/c14-9-8-11-6-7-13(15-10-11)12-4-2-1-3-5-12/h1-7,10H,8H2 .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid . It has a molecular weight of 194.24 .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

2-(6-Phenylpyridin-3-yl)acetonitrile and its derivatives are primarily used in the synthesis of heterocyclic compounds, which have various applications in medicinal and material chemistry. For instance, the Tandem Michael addition/imino-nitrile cyclization method is utilized to synthesize a variety of 2–amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile compounds. These compounds are established by spectral data, showcasing their potential in scientific research related to chemical synthesis and molecular characterization (Dong et al., 2010).

2. Anticancer Activity

The compound and its derivatives are also explored for their anticancer properties. A series of synthesized 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles demonstrated significant in vitro antitumor activity, suggesting the potential use of these compounds in cancer treatment. Notably, one derivative showed remarkable activity against melanoma MALME-3 M cell line, indicating its promise as a candidate for further drug development (Sa̧czewski et al., 2006).

3. Photophysical and Electrochemical Studies

The compound is also a subject of interest in photophysical and electrochemical studies. Studies on the electrochemiluminescence (ECL) of derivatives in different solutions, including acetonitrile, highlight their potential application in various analytical and bioanalytical methods. The research in this domain is particularly focused on understanding the efficiency and spectrum of electrochemiluminescence for potential applications in sensing and detection technologies (Bruce & Richter, 2002).

4. Exploration of Reaction Mechanisms

In-depth computational studies have been conducted to explore the reaction mechanisms involving this compound derivatives. For example, the mechanism of selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr has been investigated using the DFT method, providing valuable insights into the interaction patterns and reaction pathways of these compounds (Zhou et al., 2017).

Future Directions

Acetonitrile, a related compound, has been widely used in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Properties

IUPAC Name

2-(6-phenylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-8-11-6-7-13(15-10-11)12-4-2-1-3-5-12/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBFHKGVEZVALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303989
Record name 6-Phenyl-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204809-96-0
Record name 6-Phenyl-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204809-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenylboronic acid (4630.9 mg, 37.98 mmol), K3PO4 (20129 mg, 94.95 mmol), and PdCl2(dppf).CH2Cl2 (1291 mg, 1.58 mmol) was added to a solution of 2-(6-chloropyridin-3-yl)acetonitrile (5000 mg, 31.65 mmol) in dioxane (100 mL) and H2O (10 mL). The resulting mixture was stirred at 75° C. under argon overnight. The mixture was diluted with H2O and then extracted with ethyl acetate (×2). The combined organic layers were washed with brine and dried with Na2SO4. Evaporation and purification by column chromatography afforded 2-(6-phenylpyridin-3-yl)acetonitrile: LCMS tR=1.15 Min (5 min run, UV254nm), Mass calculated for, M+194.0, observed LC/MS m/z 195.0 (M+H).
Quantity
4630.9 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
20129 mg
Type
reactant
Reaction Step Two
Quantity
1291 mg
Type
reactant
Reaction Step Three
Quantity
5000 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Phenylpyridin-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Phenylpyridin-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(6-Phenylpyridin-3-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(6-Phenylpyridin-3-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(6-Phenylpyridin-3-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(6-Phenylpyridin-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.